molecular formula C6H7NO4S2 B170708 3-Methanesulfonamidothiophene-2-carboxylic acid CAS No. 132864-57-4

3-Methanesulfonamidothiophene-2-carboxylic acid

Cat. No. B170708
Key on ui cas rn: 132864-57-4
M. Wt: 221.3 g/mol
InChI Key: NKUCNZKDJQOJFT-UHFFFAOYSA-N
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Patent
US09440954B2

Procedure details

A mixture of methyl 3-(methylsulfonamido)thiophene-2-carboxylate (Int. 37) (193 mg, 0.820 mmol) in aqueous 2M NaOH (4.10 ml, 8.20 mmol) and THF (4.1 ml) was heated under microwaves irradiation at 80° C. for 30 minutes. 2N HCl was added (pH=2) and the mixture was extracted with EtOAc (×3). The combined organic layers were dried over Na2SO4 and evaporated to dryness affording 3-(methylsulfonamido)thiophene-2-carboxylic acid (Int. 38) (180 mg, 0.814 mmol, MS/ESI+221.8 [MH]+).
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13]C)=[O:12])(=[O:4])=[O:3].[OH-].[Na+].Cl>C1COCC1>[CH3:1][S:2]([NH:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([OH:13])=[O:12])(=[O:3])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
CS(=O)(=O)NC1=C(SC=C1)C(=O)OC
Name
Quantity
4.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(SC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.814 mmol
AMOUNT: MASS 180 mg
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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